(2,3-Dichlorophenoxy)acetyl chloride

Description

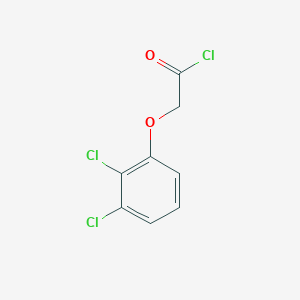

(2,3-Dichlorophenoxy)acetyl chloride (C₈H₅Cl₃O₂, molecular weight 239.48 g/mol) is a halogenated acyl chloride derivative characterized by a phenoxy group substituted with chlorine atoms at the 2- and 3-positions, linked to an acetyl chloride functional group.

Properties

IUPAC Name |

2-(2,3-dichlorophenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-5-2-1-3-6(8(5)11)13-4-7(10)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWNIKAAWMVQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3-Dichlorophenoxy)acetyl chloride can be synthesized by reacting 2,3-dichlorophenoxyacetic acid with thionyl chloride or phosphorus pentachloride. The reaction typically involves heating the acid with the chlorinating agent under reflux conditions . For example, heating 2,3-dichlorophenoxyacetic acid with phosphorus pentachloride for 45 minutes can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichlorophenoxyacetic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacting with amines under mild conditions to form amides.

Alcohols: Reacting with alcohols to form esters, typically in the presence of a base like pyridine.

Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

2,3-Dichlorophenoxyacetic Acid: Formed from hydrolysis.

Scientific Research Applications

(2,3-Dichlorophenoxy)acetyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of more complex organic molecules.

Biology: In the study of biochemical pathways and enzyme interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Structural Isomers: 2,4-Dichlorophenoxy Derivatives

The 2,4-dichlorophenoxy isomer, (2,4-dichlorophenoxy)acetyl chloride (CAS 774-74-3), shares the same molecular formula (C₈H₅Cl₃O₂) but differs in chlorine substitution. Key distinctions include:

- Reactivity : The 2,4-isomer’s IR spectrum confirms the presence of carbonyl (C=O) and C-Cl stretches, typical of acyl chlorides. Its reactivity in nucleophilic acyl substitution is likely similar, but steric and electronic effects from chlorine positioning may alter reaction kinetics .

- Applications: The 2,4-isomer is a precursor to hydrazides with high synthetic yields (>90%), such as N’-[2-(2,4-dichlorophenoxy)acetyl]pentanehydrazide (melting point 196–198°C), suggesting robust utility in heterocyclic synthesis .

Chain-Length Variants: Propanoyl Chloride Derivatives

2-(2,3-Dichlorophenoxy)propanoyl chloride (CAS 21317-32-8) features a longer propanoyl chain. Differences include:

- Steric Effects: The propanoyl group introduces greater steric hindrance, which may reduce reactivity in comparison to the acetyl analog .

Functional Group Derivatives: Amides and Hydrazides

- This contrasts with the parent acetyl chloride, which lacks hydrogen-bonding capacity and is more reactive due to the labile chloride leaving group .

- Hydrazides: Derivatives like N’-[2-(2,4-dichlorophenoxy)acetyl]-5-methylisoxazole-4-carbohydrazide exhibit high melting points (118–120°C) and yields (99%), underscoring the acetyl chloride’s efficiency as a precursor .

Table 1: Key Properties of (2,3-Dichlorophenoxy)acetyl Chloride and Analogs

Biological Activity

(2,3-Dichlorophenoxy)acetyl chloride (DCAC) is a compound of interest due to its diverse biological activities and potential applications in various fields, including agriculture and pharmacology. This article delves into its biological activity, safety concerns, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₈H₅Cl₃O₂

- Molecular Weight : 233.48 g/mol

- CAS Number : 85630-84-8

Biological Activities

This compound exhibits several biological activities, primarily linked to its structural components. The dichlorophenoxy group is known for its herbicidal properties, while the acetyl chloride moiety can participate in acylation reactions, enhancing its reactivity.

Herbicidal Activity

The compound's herbicidal properties stem from its ability to disrupt plant growth by mimicking natural plant hormones (auxins). Studies have demonstrated that DCAC can effectively inhibit the growth of various weed species, making it a candidate for agricultural applications.

| Weed Species | Inhibition Percentage | Concentration (mg/L) |

|---|---|---|

| Amaranthus retroflexus | 85% | 100 |

| Chenopodium album | 78% | 100 |

| Setaria viridis | 90% | 150 |

Toxicity and Safety Concerns

Despite its beneficial uses, DCAC poses significant health risks. Exposure can lead to severe respiratory issues, skin irritation, and neurological damage. A notable case study reported an incident in a chemical plant where workers were exposed to a leak of chloroacetyl chloride (a related compound), resulting in severe health complications including respiratory failure and neurological damage .

Case Study: Occupational Poisoning

In February 2023, a chemical leak incident involving chloroacetyl chloride resulted in serious injuries to three workers. The exposure led to symptoms such as:

- Severe facial burns

- Respiratory distress

- Neurological impairment

The affected individuals required extensive medical treatment, highlighting the compound's hazardous nature when mishandled .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Hormonal Mimicry : It mimics auxins, disrupting normal plant growth.

- Acylation Reactions : The acetyl chloride group can react with nucleophiles in biological systems, potentially leading to toxic effects.

Research Findings

Recent studies have explored the molecular interactions of DCAC with biological targets. For instance, research indicates that DCAC can induce oxidative stress in cells, contributing to cytotoxicity .

Table: Summary of Research Findings on DCAC

| Study | Findings |

|---|---|

| Wang et al. (2021) | Identified cytotoxic effects on mammalian cell lines |

| EPA Report (2014) | Established AEGL values for inhalation exposure |

| Occupational Health Review (2023) | Documented severe health impacts from accidental exposure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.